phosphanium bromide CAS No. 67456-27-3](/img/structure/B14474567.png)
[2-(Dibutylamino)ethyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibutylamino)ethylphosphanium bromide: is a chemical compound with the molecular formula C28H38BrNP. It is a phosphonium salt that features a triphenylphosphine moiety bonded to a 2-(dibutylamino)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutylamino)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-(dibutylamino)ethyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for 2-(Dibutylamino)ethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dibutylamino)ethylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives with lower oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Reactions: Products include various phosphonium salts with different anions.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphine derivatives.
Reduction Reactions: Products include reduced phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(Dibutylamino)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Medicine: In medicine, 2-(Dibutylamino)ethylphosphanium bromide may be explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: In the industrial sector, the compound can be used as a catalyst or catalyst precursor in various chemical processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism of action of 2-(Dibutylamino)ethylphosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular pathways involved include nucleophilic substitution, coordination to metal centers, and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
- 2-(Dimethylamino)ethylphosphanium bromide
- 2-(Diethylamino)ethylphosphanium bromide
- 2-(Dipropylamino)ethylphosphanium bromide
Uniqueness: 2-(Dibutylamino)ethylphosphanium bromide is unique due to its specific alkyl chain length and the resulting steric and electronic effects. These properties influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds with different alkyl groups.
Eigenschaften
CAS-Nummer |
67456-27-3 |
|---|---|
Molekularformel |
C28H37BrNP |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
2-(dibutylamino)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H37NP.BrH/c1-3-5-22-29(23-6-4-2)24-25-30(26-16-10-7-11-17-26,27-18-12-8-13-19-27)28-20-14-9-15-21-28;/h7-21H,3-6,22-25H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MQNVATJVEYBKMB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN(CCCC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


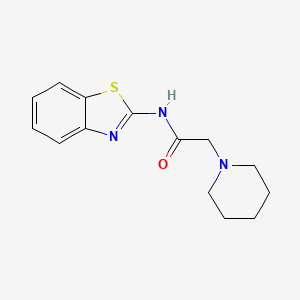

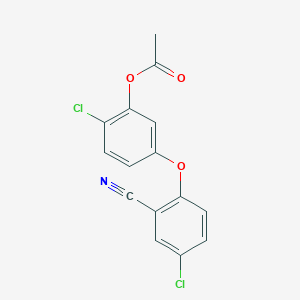

![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
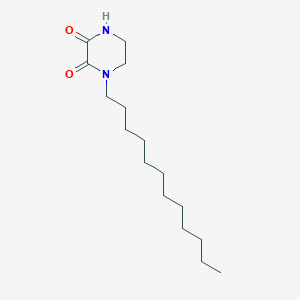
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
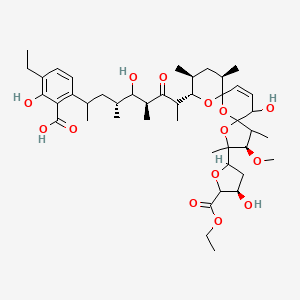
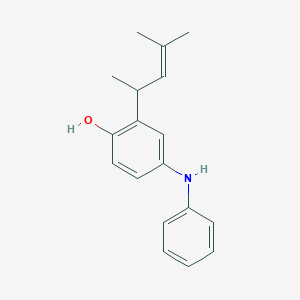
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
